![molecular formula C7H6ClN3 B1427752 2-氯-4-甲基-5H-吡咯并[3,2-d]嘧啶 CAS No. 1140241-22-0](/img/structure/B1427752.png)
2-氯-4-甲基-5H-吡咯并[3,2-d]嘧啶
描述
“2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine” is a chemical compound with the CAS Number: 65749-86-2 . It has a molecular weight of 167.6 .
Synthesis Analysis
The synthesis of pyrrolo[3,2-d]pyrimidine derivatives involves the use of microwave technique as a new and robust approach . The synthesis of a series of novel compounds based on the fragments of pyrrolo [2,3- d ]pyrimidine and pyrido [2,3- d ]pyrimidine with improved inhibitory effects was realized .Molecular Structure Analysis
The molecular structure of “2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine” is represented by the linear formula: C7H6ClN3 .Chemical Reactions Analysis
The chemical reactions involving “2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine” are complex and can lead to a variety of products. For instance, it has been used in the preparation of tyrosine kinase inhibitors .Physical And Chemical Properties Analysis
“2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine” is a solid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .科学研究应用
抗癌活性
2-氯-4-甲基-5H-吡咯并[3,2-d]嘧啶衍生物已被研究用作潜在的抗癌剂。这些化合物在体外研究中显示出对抗各种人类癌细胞系的良好效果,例如MCF7(乳腺癌)、A549(肺癌)和HCT116(结肠癌)。这些衍生物可以诱导细胞凋亡,这是一种阻止癌细胞增殖的关键程序性细胞死亡 .
分子对接和SAR研究
这些衍生物的构效关系 (SAR) 研究提供了关于它们与生物靶标相互作用的见解。 分子对接研究表明,某些衍生物对Bcl2抗凋亡蛋白表现出强结合亲和力,这可能是设计靶向癌症治疗的重要一步 .
抗炎应用
吡咯并[3,2-d]嘧啶衍生物因其抗炎特性而被发现。它们可以抑制重要炎症介质(如前列腺素E2、诱导型一氧化氮合酶和肿瘤坏死因子-α)的表达和活性。 这使得它们成为开发新型抗炎药物的潜在候选者 .
抗菌和抗分枝杆菌活性
这些化合物通过与DNA回旋酶等酶结合,阻止细菌DNA分解,显示出对抗细菌感染的有效性。 它们与RNA聚合酶结合的能力也赋予它们抗分枝杆菌活性,这在治疗结核病等疾病中可能很有用 .
糖尿病管理
2-氯-4-甲基-5H-吡咯并[3,2-d]嘧啶衍生物已被探索其在降低血糖水平中的作用。 这种应用对于预防和治疗涉及血浆血糖升高的疾病(如1型糖尿病和高血糖)尤为重要 .
合成技术
使用微波技术合成这些衍生物代表了制备吡咯并[3,2-d]嘧啶衍生物的一种可靠方法。 这种方法有可能简化生产过程,使其更有效地用于制药应用 .
安全和危害
未来方向
The future directions of research on “2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine” could involve the design and synthesis of more derivatives to contain chlorine atoms in positions 4 and 6 and trichloromethyl group in position 2 . This could lead to the discovery of new compounds with enhanced anti-inflammatory activities and minimum toxicity .
作用机制
Target of Action
The primary target of 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine is the enzyme DNA gyrase . This enzyme plays a crucial role in bacterial DNA replication, making it an attractive target for antimicrobial drugs .
Mode of Action
2-Chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine interacts with DNA gyrase, preventing it from breaking down the bacterial DNA . This interaction inhibits the enzyme’s function, disrupting the replication process and leading to bacterial cell death .
Biochemical Pathways
The action of 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine affects the DNA replication pathway in bacteria . By inhibiting DNA gyrase, the compound disrupts the unwinding of the DNA helix, a critical step in DNA replication . This disruption prevents the bacteria from replicating, effectively stopping their growth .
Pharmacokinetics
Its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The result of 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine’s action is the inhibition of bacterial growth . By preventing DNA replication, the compound causes bacterial cell death, effectively treating bacterial infections .
Action Environment
The action of 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine can be influenced by environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability . Additionally, the efficacy of the compound could be affected by factors such as pH, temperature, and the presence of other substances .
生化分析
Biochemical Properties
2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine plays a significant role in biochemical reactions, particularly in enzyme inhibition. It has been shown to bind to enzymes such as DNA gyrase and RNA polymerase, preventing them from performing their functions . This compound also interacts with proteins involved in cell signaling pathways, influencing their activity and leading to various cellular responses.
Cellular Effects
The effects of 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine on cells are diverse. It has been found to induce apoptosis in cancer cells by up-regulating pro-apoptotic genes like P53 and BAX while down-regulating anti-apoptotic genes such as Bcl2 . Additionally, this compound can cause cell cycle arrest at the G1/S phase, leading to inhibited cell proliferation . These effects are mediated through its impact on cell signaling pathways and gene expression.
Molecular Mechanism
At the molecular level, 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine exerts its effects by binding to specific biomolecules. For instance, it binds to the Bcl2 anti-apoptotic protein, inhibiting its function and promoting apoptosis . This compound also interacts with cyclin-dependent kinases (CDKs), inhibiting their activity and leading to cell cycle arrest . These interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods . Long-term studies have shown that it can cause sustained inhibition of cell proliferation and apoptosis in cancer cells, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine vary with different dosages in animal models. At lower doses, it effectively inhibits tumor growth without causing significant toxicity . At higher doses, it may lead to adverse effects such as weight loss and organ toxicity . These findings underscore the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing their activity and affecting the metabolism of other compounds . This compound can also alter metabolic flux, leading to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its chemical properties and the presence of specific transporters .
Subcellular Localization
The subcellular localization of 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows the compound to interact with its target biomolecules effectively, leading to the desired biochemical and cellular effects .
属性
IUPAC Name |
2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-4-6-5(2-3-9-6)11-7(8)10-4/h2-3,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTAXXLTKRHRMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)Cl)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80744657 | |
| Record name | 2-Chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80744657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1140241-22-0 | |
| Record name | 2-Chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80744657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(3'-(Methylcarbamoyl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1427671.png)
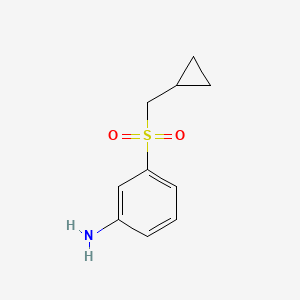
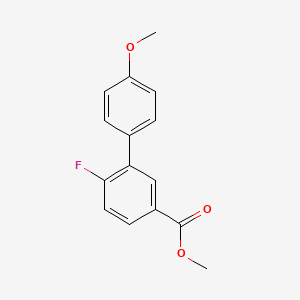
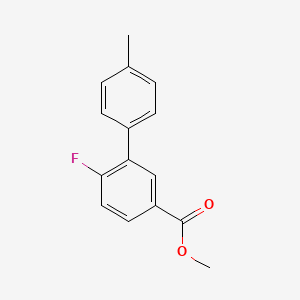
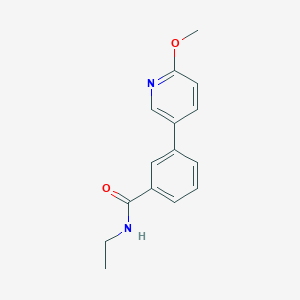
![5-Methoxypyrrolo[3,2-b]pyridin-1-ol](/img/structure/B1427679.png)


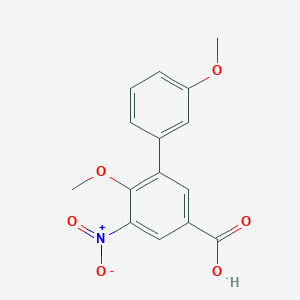
![Methyl 1-isopropyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1427685.png)

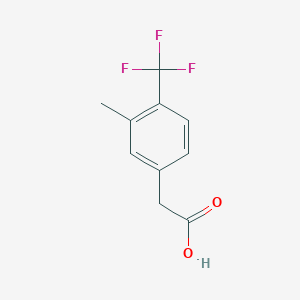
![2-(1-Chloroethyl)-1-(difluoromethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1427692.png)